N-butyl-4-methylcyclohexan-1-amine
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Overview
Description
N-butyl-4-methylcyclohexan-1-amine is a chemical compound with the molecular formula C11H23N. It belongs to the class of cycloalkylamines, which are characterized by their unique chemical structure and pharmacological properties . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-methylcyclohexan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 4-methylcyclohexanone with butylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Alkyl halides and sulfonyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new amine derivatives and sulfonamides.
Scientific Research Applications
N-butyl-4-methylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-butyl-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various downstream effects, including changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-methylcyclohexan-1-amine: A structurally similar compound with different pharmacological properties.
N-cyclobutyl-4-methylcyclohexan-1-amine: Another cycloalkylamine with distinct chemical and biological characteristics
Uniqueness
N-butyl-4-methylcyclohexan-1-amine is unique due to its specific molecular structure, which imparts distinct chemical reactivity and pharmacological properties. Its butyl group and cyclohexane ring contribute to its stability and versatility in various applications .
Properties
CAS No. |
84452-93-7 |
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Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-butyl-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-3-4-9-12-11-7-5-10(2)6-8-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
PUQXLCMPUVLEAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CCC(CC1)C |
Origin of Product |
United States |
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